molecular formula C7H16ClN B3417001 trans-4-Methylcyclohexanamine hydrochloride CAS No. 100959-19-1

trans-4-Methylcyclohexanamine hydrochloride

Cat. No.: B3417001
CAS No.: 100959-19-1
M. Wt: 149.66 g/mol
InChI Key: GIRKJSRZELQHDX-UHFFFAOYSA-N
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Description

Stereochemical Significance and Foundational Role in Organic Synthesis Research

The stereochemical configuration of trans-4-Methylcyclohexanamine hydrochloride is central to its utility and significance. The molecule features a cyclohexane (B81311) ring, which preferentially adopts a chair conformation to minimize steric strain. The "trans" designation indicates that the methyl group at the 4-position and the amine group at the 1-position are located on opposite faces of the ring. This arrangement is thermodynamically more stable compared to the corresponding cis-isomer, where both substituents are on the same face. Although the compound contains stereogenic centers, it is achiral due to an internal plane of symmetry.

This well-defined three-dimensional structure is fundamental to its role in organic synthesis. It is widely used as a key intermediate in the production of active pharmaceutical ingredients (APIs). A prominent example is its use in the synthesis of Glimepiride, an antidiabetic medication. google.com The specific trans-configuration is essential for the desired pharmacological activity of the final drug molecule. googleapis.com Furthermore, research has demonstrated its utility as a reactant in the synthesis of complex heterocyclic structures, such as substituted oxindoles and 3,4-dihydroquinolin-2(1H)-ones, through photocatalytic methods. thieme-connect.com Its ability to introduce a specific, rigid cyclohexyl scaffold is highly valued in the construction of complex target molecules.

Interdisciplinary Relevance across Contemporary Chemical Disciplines

The application of this compound extends across multiple chemical disciplines, highlighting its interdisciplinary importance.

Medicinal Chemistry : Beyond its established role in the synthesis of the antidiabetic drug Glimepiride, the compound is a key structural element for other therapeutic agents. googleapis.com It is a critical intermediate for Cariprazine, an antipsychotic drug used to treat bipolar I disorder. researchgate.net Derivatives of the amine have also been investigated for their potential in treating neurodegenerative conditions like Charcot-Marie-Tooth Disease by acting as mitochondrial fusion protein activators. Additionally, the free base, trans-4-Methylcyclohexylamine, has been identified as a potent inhibitor of spermidine (B129725) synthase and is used as an intermediate for developing inhibitors of the T. cruzi enzyme, which is associated with Chagas disease. medchemexpress.comnih.gov

Chemical Catalysis : The compound and its parent amine are recognized for their role in chemical catalysis. They can act as catalysts in various organic reactions, where their function involves stabilizing transition states and lowering the activation energy, thereby promoting the efficient synthesis of desired products.

Agrochemical Synthesis : Its utility as a versatile intermediate also extends to the agrochemical industry, where it serves as a building block for creating new crop protection agents. guidechem.comcymitquimica.com

The compound's defined stereochemistry and reactive amine group make it a valuable and versatile tool in the synthesis of a broad spectrum of functionally and structurally diverse molecules.

Physicochemical Properties of this compound

PropertyValue
CAS Number 33483-65-7
Molecular Formula C₇H₁₆ClN
Molecular Weight 149.66 g/mol pharmacompass.com
Appearance Off-white flakes / White crystalline solid guidechem.comhsppharma.com
IUPAC Name trans-4-Methylcyclohexan-1-amine;hydrochloride nih.govchemspider.com
Melting Point >260 °C googleapis.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRKJSRZELQHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955108
Record name 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33483-66-8, 33483-65-7, 100959-19-1
Record name 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanamine, 4-methyl-, hydrochloride (1:1), trans
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Record name 4-Methylcyclohexylamine Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methylcyclohexylamine hydrochloride, trans-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4-Methylcyclohexylamine hydrochloride, cis-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Trans 4 Methylcyclohexanamine Hydrochloride

Diastereoselective and Stereocontrolled Synthesis Strategies

The reduction of 4-methylcyclohexanone (B47639) oxime is a common route to 4-methylcyclohexylamine (B30895), but it typically yields a mixture of cis and trans isomers. googleapis.com The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. Standard reduction methods, such as using sodium in alcohol, often result in a mixture where the trans-isomer is not sufficiently predominant, containing 8 to 10% of the cis isomer. googleapis.com

Process optimization to enhance stereoselectivity towards the trans-isomer involves the careful selection of catalytic hydrogenation conditions. For instance, the hydrogenation of p-toluidine (B81030) in the presence of a noble metal catalyst and an alkali hydroxide (B78521) can produce trans-4-methylcyclohexylamine. google.com By controlling parameters such as temperature, pressure, and catalyst, the formation of the thermodynamically more stable trans-isomer can be favored.

ParameterConditionEffect on Stereoselectivity
Reducing Agent Sodium in alcoholYields mixture of isomers googleapis.com
Catalyst Noble metal (e.g., Ruthenium on carbon)Influences isomer ratio google.com
Additives Alkali hydroxides (e.g., NaOH, KOH)Promotes formation of trans-isomer google.com
Temperature 100 to 140 °CAffects reaction kinetics and equilibrium google.com
Pressure 2 to 8 MPaInfluences hydrogenation efficiency google.com

This table illustrates key parameters influencing the stereoselectivity of the reduction of 4-methylcyclohexanone oxime and related precursors.

Further research focuses on catalysts and solvent systems that can provide steric hindrance, guiding the reaction towards the desired stereoisomer. The goal is to achieve a high diastereomeric excess (d.e.) in the crude product before any purification steps are undertaken.

A highly effective strategy for producing the trans-diastereomer preferentially involves the isomerization of a Schiff's base. google.com This process typically begins with the reaction of 4-methylcyclohexanone with an amine, such as benzylamine, to form the corresponding Schiff's base (an imine). This initial product is a mixture of isomers. google.com

The crucial step is the subsequent treatment of this Schiff's base with a strong base in an appropriate solvent. google.com This treatment facilitates isomerization to a thermodynamically more stable mixture that is highly enriched in the trans-isomer. google.comwikipedia.orgyoutube.comjackwestin.comyoutube.comlibretexts.org Following isomerization, the Schiff's base is hydrolyzed with a mineral acid, such as hydrochloric acid, to yield the corresponding salt of trans-4-methylcyclohexylamine. google.com This method has been shown to produce a trans:cis ratio as high as 98.3:1.7. google.com

Reaction Steps:

Formation of Schiff's Base: 4-Methylcyclohexanone + Benzylamine → N-(4-methylcyclohexylidene)-1-phenylmethanamine

Isomerization: The Schiff's base is treated with a strong base (e.g., potassium tert-butoxide) in a solvent like DMSO or an ether. google.com

Hydrolysis: The isomerized Schiff's base is treated with a mineral acid (e.g., HCl) to yield trans-4-Methylcyclohexanamine hydrochloride. google.comchemicalbook.com

BaseSolventResulting trans:cis Ratio
Potassium tert-butoxideDMSOSignificantly favors trans google.com
Potassium Zeylamyl alcoholateNot specified98.3 : 1.7 google.com

This table showcases examples of bases used in the isomerization of Schiff's bases for the preferential formation of the trans-diastereomer.

Rearrangement reactions, such as the Curtius or Schmidt reaction, provide a stereospecific route to trans-4-Methylcyclohexanamine. wikipedia.orgorganic-chemistry.orgnih.govnih.gov A notable example starts with trans-4-methylcyclohexanecarboxylic acid. google.com This starting material is subjected to a rearrangement reaction with sodium azide (B81097) in the presence of a protic acid catalyst. google.com

The reaction proceeds through an acyl azide intermediate, which then rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orggoogle.com Crucially, this rearrangement occurs with full retention of the stereochemistry at the migrating carbon atom. wikipedia.orgnih.gov The resulting isocyanate is then hydrolyzed to yield trans-4-methylcyclohexylamine. google.com This method is advantageous as it avoids the formation of the cis-isomer, leading to a product with high optical purity (over 99.5%). google.com Furthermore, using sodium azide directly is a safer alternative to the more volatile and explosive hydrazoic acid. google.com

Starting MaterialReagentsKey IntermediateFinal ProductPurity
trans-4-methylcyclohexanecarboxylic acidSodium azide, Protic acid (e.g., H₂SO₄)Isocyanatetrans-4-methylcyclohexylamine>99.5% google.com

This table outlines the key components of the rearrangement reaction for the synthesis of trans-4-Methylcyclohexanamine.

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral amines. nih.gov Transaminases, in particular, have been successfully employed for the stereoselective production of trans-4-substituted cyclohexane-1-amines. researchgate.netnih.gov These enzymes can be used in two main ways: diastereotope selective amination of a ketone or diastereomer selective deamination of a mixture of diastereomers. researchgate.netnih.gov

In one approach, a transaminase can selectively deaminate the cis-isomer from a cis/trans mixture of 4-methylcyclohexylamine. researchgate.netnih.gov This process converts the unwanted cis-isomer into the corresponding ketone (4-methylcyclohexanone), leaving the desired trans-isomer untouched. researchgate.netnih.gov This method can achieve a diastereomeric excess (d.e.) of over 99%. researchgate.netnih.gov

A more advanced application of this technology is a dynamic isomerization process. researchgate.netnih.gov Here, the transaminase-catalyzed deamination of the cis-isomer is reversible. The intermediate ketone can then be re-aminated, with the reaction equilibrium favoring the formation of the more thermodynamically stable trans-amine. researchgate.netnih.gov This dynamic process allows for a theoretical yield of the pure trans-isomer that exceeds its initial proportion in the starting mixture. researchgate.netnih.gov

Biocatalytic MethodEnzyme TypeSubstrateOutcomeAchieved Purity (d.e.)
Diastereomer selective deaminationTransaminasecis/trans-4-methylcyclohexylamine mixtureSelective removal of cis-isomer>99% researchgate.netnih.gov
Dynamic isomerizationTransaminasecis/trans-4-methylcyclohexylamine mixtureConversion of cis- to trans-isomer via ketone intermediate>99% researchgate.netnih.gov

This table summarizes the enzymatic and biocatalytic approaches for the stereoselective production of trans-4-Methylcyclohexanamine.

Purification and Diastereomeric Separation Techniques

Crystallization is a powerful technique for separating diastereomers and achieving high isomeric purity of this compound. google.com The significant difference in the physical properties of the cis and trans isomers allows for their efficient separation through carefully designed crystallization protocols.

More recent and optimized protocols utilize mixed solvent systems to enhance separation efficiency. For instance, mixtures of an alcohol (like isobutanol, methanol, or ethanol) and a ketone (like acetone) have proven effective. google.com By carefully controlling the solvent ratio and crystallization temperature, it is possible to precipitate the this compound with a purity exceeding 99.0%, while the more soluble cis-isomer remains in the mother liquor. google.com

Solvent/Solvent SystemPurity AchievedMolar Yield
Acetonitrile (triple crystallization)High27% googleapis.com
Isobutanol/Acetone99.3% trans / 0.3% cis44.4% google.com
Methanol/Acetone99.2% trans / 0.3% cis37.8% google.com
Ethanol/Acetone99.4% trans / 0.3% cis39.7% google.com
C1-C5 alcohols and their estersHighNot specified google.com

This table presents various solvent systems and their effectiveness in the purification of this compound by crystallization.

Fractional Distillation Strategies for Amine Isomer Separation

Fractional distillation is a fundamental technique for separating liquid mixtures based on differences in boiling points. In this process, a mixture is heated, and the resulting vapor travels up a fractionating column, which provides a large surface area (through materials like glass beads or rings) for repeated cycles of vaporization and condensation. These cycles, known as "theoretical plates," enrich the vapor with the more volatile component as it rises.

However, the separation of cis- and trans-4-methylcyclohexylamine via fractional distillation presents a significant challenge. The boiling points of the two isomers differ by only approximately 2°C, making efficient separation by this method alone difficult. Despite this limitation, fractional distillation is often employed as a purification step, sometimes under reduced pressure. One patented process specifies the use of fractional distillation at pressures ranging from 0.001 to 104 kPa to purify the amine mixture. Typically, this technique is used to refine an isomer mixture that has already been enriched in the desired trans-isomer by other methods.

Chromatographic Resolution of Stereoisomeric Mixtures

Chromatography offers a powerful set of techniques for separating chemical mixtures based on the differential distribution of their components between a stationary phase and a mobile phase. For separating stereoisomers like the cis and trans diastereomers of 4-methylcyclohexanamine, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.

The separation of diastereomers via HPLC relies on the fact that they have different physical properties, which can lead to different interactions with the chromatographic stationary phase. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods can be developed to resolve these types of mixtures. The choice of the stationary phase, mobile phase, and any derivatizing agents is crucial for achieving baseline separation. While specific preparative HPLC methods for 4-methylcyclohexanamine are not extensively detailed in readily available literature, the principles of diastereomer separation are well-established. The success of the separation is highly dependent on factors like the polarity and rigidity of the molecules. Analytical techniques such as Gas Chromatography (GC) are routinely used to confirm the isomeric ratio of cis to trans isomers in a sample after purification.

Selective Salt Formation for Diastereomer Enrichment

One of the most effective and industrially applied strategies for separating cis- and trans-4-methylcyclohexanamine is through selective salt formation and fractional crystallization. This method leverages the differences in the crystal lattice energies and solubilities of the diastereomeric salts formed when the amine mixture is treated with a specific acid.

A prominent example involves the use of pivalic acid. When the isomeric mixture of 4-methylcyclohexylamine is treated with pivalic acid, the resulting pivalate (B1233124) salts of the trans and cis isomers exhibit different solubilities in certain organic solvents. In one documented process, the crude amine mixture is combined with pivalic acid and dissolved in boiling hexane. Upon cooling, the pivalate salt of the trans-isomer, being less soluble, selectively crystallizes out of the solution. This method is highly efficient, capable of yielding the trans-isomer with a purity exceeding 99.5%.

Similarly, the formation of the hydrochloride salt itself is a key purification step. By treating the amine mixture with hydrochloric acid, the corresponding hydrochlorides are formed. These diastereomeric salts can then be separated by crystallization from a suitable solvent. A reported method describes achieving the pure this compound through triple crystallization of the crude hydrochloride salt from acetonitrile, resulting in a 27% yield. Another approach utilizes mixed solvent systems, such as isobutanol and acetone, to facilitate the separation of the isomeric hydrochlorides.

Method Acid Used Solvent(s) Resulting Purity/Yield
Pivalate Salt CrystallizationPivalic AcidHexane>99.5% trans-isomer
Hydrochloride Salt CrystallizationHydrochloric AcidAcetonitrile27% yield after triple crystallization
Hydrochloride Salt CrystallizationHydrochloric AcidIsobutanol / AcetoneEffective separation of isomers

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical and fine chemical synthesis. The production of this compound can incorporate several of these principles.

A key green consideration is the use of efficient and recyclable catalysts. The synthesis often begins with the catalytic hydrogenation of p-toluidine using a supported ruthenium catalyst. Heterogeneous catalysts like ruthenium on carbon (Ru/C) are advantageous as they can be easily filtered from the reaction mixture and reused multiple times, which reduces cost and minimizes metallic waste.

Another significant green strategy is the recycling of undesired byproducts. In this synthesis, the cis-isomer of 4-methylcyclohexanamine is the major byproduct. Instead of being discarded, the isolated cis-isomer hydrochloride can be neutralized back to the free amine, reprocessed, and isomerized to re-enter the separation process. This circular approach maximizes atom economy and significantly reduces waste, turning a byproduct into a valuable raw material.

The choice of solvents also plays a crucial role. Some patented methods for this synthesis employ solvents like 2-methyltetrahydrofuran, which is derived from renewable resources and is considered a greener alternative to more hazardous ethers. Furthermore, processes that allow for the easy recovery and reuse of solvents contribute to a more sustainable manufacturing protocol. By focusing on catalyst recycling, byproduct valorization, and the use of environmentally benign solvents, the synthesis of this compound can be aligned with the core tenets of green chemistry. google.com

Spectroscopic and Structural Elucidation of Trans 4 Methylcyclohexanamine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a premier, non-destructive technique for determining the three-dimensional structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The structural framework of trans-4-Methylcyclohexanamine hydrochloride has been extensively studied using ¹H, ¹³C, and to a lesser extent for its derivatives, ¹⁵N NMR spectroscopy. In the trans configuration, the cyclohexane (B81311) ring predominantly adopts a stable chair conformation where both the methyl and the ammonium (B1175870) groups occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions libretexts.orglibretexts.org.

¹H NMR Spectroscopy : The proton NMR spectrum provides key information for stereochemical assignment. In the trans-isomer, the proton at the C1 position (methine proton adjacent to the ammonium group) is in an axial position. This results in large coupling constants (J-values) due to its diaxial relationship with the neighboring axial protons on C2 and C6. The chemical shift of this proton is typically observed downfield due to the electron-withdrawing effect of the -NH₃⁺ group. The protons of the ammonium group itself often appear as a broad singlet, which can exchange with deuterium in D₂O.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum gives insights into the carbon skeleton. Due to the defined stereochemistry of the trans isomer, a specific number of signals corresponding to the chemically non-equivalent carbon atoms is observed. The C1 carbon, bonded to the ammonium group, and the C4 carbon, bonded to the methyl group, show characteristic chemical shifts influenced by their substituents. The formation of the hydrochloride salt causes a downfield shift for the C1 carbon compared to the free amine. A representative ¹³C NMR spectrum for the compound is available in spectral databases chemicalbook.com.

¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR can be a valuable tool for studying the electronic environment of the nitrogen atom, especially in derivatives of the primary amine. The chemical shift of the nitrogen atom is highly sensitive to protonation, hydrogen bonding, and substitution, providing direct information about the nitrogen center of the molecule.

Table 1: Typical NMR Chemical Shift Ranges for this compound Data is compiled from spectral databases and predicted values based on substituent effects.

NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹HH1 (axial)~3.0 - 3.2Multiplet with large axial-axial couplings.
¹H-NH₃⁺~8.0 - 8.5Broad singlet, position is solvent and concentration dependent.
¹H-CH₃~0.9 - 1.0Doublet, coupled to H4.
¹³CC1 (-CH-NH₃⁺)~50 - 55Shifted downfield by the ammonium group.
¹³CC4 (-CH-CH₃)~30 - 35Influenced by the methyl substituent.
¹³C-CH₃~20 - 22Characteristic methyl carbon signal.

NMR spectroscopy is particularly powerful in distinguishing between the trans and cis stereoisomers of 4-methylcyclohexanamine hydrochloride. The differentiation relies heavily on the analysis of chemical shifts and proton-proton coupling constants, which are directly related to the molecule's conformation.

In the rigid chair conformation of the trans isomer, the C1-proton is axial. Its signal in the ¹H NMR spectrum typically appears as a multiplet with at least two large coupling constants (J_aa ≈ 10-13 Hz) from its interaction with the axial protons on C2 and C6. In contrast, the cis isomer exists in a conformational equilibrium where in one chair form the amino group is axial and the methyl group is equatorial, and in the other, the reverse is true. This conformational averaging leads to different, typically smaller, observed coupling constants for the C1-proton, making its signal narrower and distinct from that of the trans isomer rsc.org. Spectral data for the cis-isomer is also available for comparison chemicalbook.com. This clear difference in coupling patterns allows for the unambiguous assignment of the stereoisomeric configuration.

X-ray Crystallography for Solid-State Structure Determination and Elucidation of Intermolecular Interactions

Mass Spectrometry in Elucidating Reaction Products, Intermediates, and Impurities

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. It is frequently used in synthetic chemistry to monitor reaction progress and identify products, intermediates, and impurities google.com.

For trans-4-Methylcyclohexanamine, which has a molecular weight of 113.20 g/mol , its mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺˙) at m/z 113, consistent with the nitrogen rule which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight future4200.comnih.gov.

The fragmentation of cyclic amines is governed by the stability of the resulting fragments nih.govwhitman.edu. Common fragmentation pathways involve initial ring cleavage followed by the loss of small neutral molecules or radicals. Key fragmentation patterns for cyclohexylamines include:

α-cleavage : This is the characteristic fragmentation of amines, involving the cleavage of a bond adjacent to the nitrogen atom. In a cyclic system, this leads to a ring-opened radical cation.

Loss of alkyl radicals : Subsequent fragmentation of the ring-opened ion can lead to the loss of ethyl (M-29) or propyl (M-43) radicals, resulting in prominent peaks in the spectrum chemguide.co.uk.

Formation of nitrogen-containing ions : Fragments containing the nitrogen atom are often observed, though the characteristic m/z 30 peak ([CH₂=NH₂]⁺) for simple primary amines is less dominant for cyclic structures future4200.comwhitman.edu.

In a practical setting, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for separating the trans isomer from the cis isomer and other reaction components, with each compound giving a distinct mass spectrum for identification. Furthermore, High-Resolution Mass Spectrometry (HRMS) is employed on derivatives to confirm their elemental composition with high precision hzdr.de.

Infrared and Raman Spectroscopy for Vibrational Characterization and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification and for confirming the formation of the hydrochloride salt.

The IR spectrum of this compound is dominated by vibrations associated with the ammonium group (-NH₃⁺) and the alkyl framework nih.gov.

N-H Stretching : A very strong and broad absorption band is typically observed in the 2800–3200 cm⁻¹ region. This band is characteristic of the stretching vibrations of the N-H bonds in the ammonium cation and is broadened due to extensive hydrogen bonding in the solid state.

N-H Bending : Asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group appear in the 1620–1500 cm⁻¹ region.

C-H Stretching : The stretching vibrations of the C-H bonds in the methyl and methylene groups of the cyclohexane ring appear just below 3000 cm⁻¹, typically in the 2950–2850 cm⁻¹ range.

C-N Stretching : The stretching vibration for the C-N bond is found in the fingerprint region, usually between 1200 cm⁻¹ and 1000 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric vibrations of the non-polar C-C and C-H bonds of the cyclohexane ring often produce strong signals in the Raman spectrum ustc.edu.cnscispace.com. The differences in symmetry between the trans and cis isomers can also lead to variations in their respective IR and Raman spectra, particularly concerning the rule of mutual exclusion for centrosymmetric molecules, which can aid in their differentiation.

Table 2: Characteristic Infrared Absorption Frequencies for this compound Data compiled from spectral databases and standard correlation charts.

Vibrational ModeFrequency Range (cm⁻¹)Intensity
N-H Stretch (Ammonium)2800 - 3200Strong, Broad
C-H Stretch (Alkyl)2850 - 2960Strong
N-H Bend (Asymmetric)~1610Medium
N-H Bend (Symmetric)~1520Medium
C-H Bend1440 - 1470Medium
C-N Stretch1000 - 1200Medium-Weak

Conformational Analysis and Theoretical Studies of the Cyclohexane Ring System

Computational Chemistry Approaches to Cyclohexane (B81311) Ring Conformations and Dynamics

Computational chemistry has become an indispensable tool for investigating the complex conformational landscape of cyclohexane derivatives. Methods based on quantum mechanics can accurately predict the energy of different conformations, providing a detailed profile of the molecule's stability as it transitions between chair, boat, and twist-boat forms. quora.com

Among the most widely used computational approaches are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between computational cost and accuracy for predicting the relative energies of conformers. cdnsciencepub.comresearchgate.net These methods are often paired with basis sets such as 6-31G** or aug-cc-pVTZ to provide a robust description of the electronic structure. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis is another powerful computational technique that is frequently applied post-calculation. NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals. This allows for the quantitative analysis of stabilizing interactions, such as hyperconjugation, which are crucial for understanding conformational preferences. nih.govijnc.ir

The table below summarizes common computational methods used in the conformational analysis of cyclohexane systems.

Computational Method Typical Application Strengths Common Functionals/Basis Sets
Density Functional Theory (DFT)Geometry optimization, relative energy calculationsGood balance of accuracy and computational costB3LYP, M06-2X / 6-31G, aug-cc-pVTZ
Møller-Plesset Perturbation Theory (MP2)High-accuracy energy calculationsIncludes electron correlation effectsMP2/6-311+g(d,p)
Hartree-Fock (HF)Initial geometry optimization, wavefunction analysisComputationally less expensiveHF/6-31G
Natural Bond Orbital (NBO) AnalysisAnalysis of hyperconjugation and steric effectsProvides quantitative insight into electronic delocalizationPerformed on DFT or HF wavefunctions

Influence of Methyl and Amine Substituents on Cyclohexane Conformation and Energetics

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For trans-4-Methylcyclohexanamine hydrochloride, the two substituents are on opposite faces of the ring.

The most stable conformation for a trans-1,4-disubstituted cyclohexane is overwhelmingly the one where both substituents are in the equatorial position (diequatorial). ijnc.irnih.gov The alternative chair conformation, where both groups are axial (diaxial), is significantly less stable due to severe steric hindrance. ijnc.ir

The primary destabilizing factor in the axial conformation is the 1,3-diaxial interaction . This refers to the steric repulsion between an axial substituent and the two axial hydrogens located on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). nih.gov When a methyl group is axial, it experiences two such interactions, which introduces significant strain. quora.com Similarly, the protonated amine group (-NH3+), being sterically demanding, also strongly disfavors the axial position. researchgate.net

In the diequatorial conformer of this compound, both the methyl and the cyclohexylammonium groups are positioned away from the bulk of the ring, avoiding these destabilizing 1,3-diaxial interactions. rsc.org The energetic preference for the equatorial position is so strong that the molecule exists almost exclusively in the diequatorial conformation. ijnc.ir

The following table provides typical energy differences (A-values) for substituents, representing the energy penalty for a substituent being in the axial versus the equatorial position.

Substituent A-value (kJ/mol) Reason for Equatorial Preference
-CH₃ (Methyl)7.61,3-diaxial steric interactions with axial hydrogens. nih.gov
-NH₃⁺ (Ammonium)~7.9-8.8Steric bulk and electrostatic repulsion.

Analysis of Intra- and Intermolecular Interactions Governing Conformational Preferences (e.g., Hydrogen Bonding, Hyperconjugation)

Beyond simple steric repulsion, more subtle electronic effects and specific non-covalent interactions play a governing role in conformational preferences.

Hydrogen Bonding is a critical intermolecular and, in some cases, intramolecular force. In the solid state of this compound, the protonated amine group (-NH₃⁺) acts as a strong hydrogen bond donor. It forms robust hydrogen bonds with the chloride counter-ion (Cl⁻). cdnsciencepub.com These N-H···Cl interactions create a stable three-dimensional crystal lattice. researchgate.net While this is primarily an intermolecular force, the requirement to form an optimal hydrogen-bonding network reinforces the preference for the equatorial position of the ammonium (B1175870) group, as it provides greater accessibility for interactions with surrounding anions. researchgate.net Intramolecular hydrogen bonding is not a significant factor in this specific molecule due to the distance between the substituents.

Molecular Dynamics and Docking Simulations for Predictive Structural Interactions

Molecular Dynamics (MD) and molecular docking are powerful computational simulation techniques used to predict how a molecule will behave and interact with other molecules, such as biological receptors or solvent. arxiv.org

Molecular Docking is a method used to predict the preferred orientation of one molecule when bound to a second. arxiv.org For a molecule like this compound, docking simulations could be used to predict its binding mode within the active site of an enzyme or receptor. The simulation would explore various conformations of the cyclohexane ring and rotations of the substituents to find the pose with the most favorable interaction energy, which is often dominated by hydrogen bonds and van der Waals forces. mdpi.com

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate the movement of the molecule. This can reveal the flexibility of the cyclohexane ring, the stability of the diequatorial conformation in different environments (e.g., in water), and the dynamics of the hydrogen bonds formed between the ammonium group and surrounding water molecules or counter-ions. Combining docking with MD simulations is a common practice; after docking finds a likely binding pose, an MD simulation can be run to verify the stability of that pose and explore subtle conformational adjustments within the binding site. arxiv.org These predictive models are crucial in fields like drug discovery for understanding structure-activity relationships.

Advanced Analytical Methodologies for Purity and Stereoisomeric Content in Research Samples

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For compounds with multiple stereoisomers, such as 4-methylcyclohexanamine, HPLC is instrumental in assessing diastereomeric purity. Diastereomers, which are stereoisomers that are not mirror images of each other, have different physical properties, allowing for their separation using conventional (non-chiral) HPLC methods mtc-usa.com.

The separation of cis and trans diastereomers of 4-methylcyclohexanamine relies on the differential interactions of these isomers with the stationary phase of the HPLC column. The spatial arrangement of the methyl and amine groups in the trans isomer versus the cis isomer leads to differences in their polarity and steric profile, which in turn affects their retention time on the column. A well-developed HPLC method can achieve baseline separation of the two diastereomers, allowing for the accurate quantification of the trans isomer and the detection of even small amounts of the cis impurity. While specific application notes for separating 4-methylcyclohexanamine isomers via HPLC are proprietary to individual research labs, the principles are well-established for similar compounds, often utilizing reversed-phase columns with carefully selected mobile phases to optimize resolution nih.gov.

Table 1: HPLC Method Parameters for Diastereomer Separation (Illustrative)

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with buffer (e.g., 0.1% TFA)
Flow Rate 1.0 mL/min
Detection UV at ~210 nm or Evaporative Light Scattering Detector (ELSD)
Column Temperature 25°C

Note: This table represents typical starting conditions for method development; actual parameters may vary.

Gas Chromatography (GC) for Purity and Isomeric Ratio Determination

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It is widely used to determine the purity and isomeric ratio of 4-methylcyclohexanamine, often after converting the hydrochloride salt to the more volatile free base google.com. The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Research findings demonstrate the effectiveness of GC in separating trans- and cis-4-methylcyclohexylamine. Due to their different boiling points and interactions with the stationary phase, the isomers exhibit distinct retention times whitman.edu. For instance, in the analysis of the related compound (4-methylcyclohexyl)methanol, the trans-isomer was found to elute before the cis-isomer nih.govusgs.gov. This separation allows for the precise determination of the isomeric ratio by integrating the peak areas of the two isomers. Furthermore, GC can quantify other potential impurities, such as residual starting materials or by-products from the synthesis, providing a comprehensive purity profile google.comgoogle.com.

Table 2: Representative GC Analysis Results for 4-Methylcyclohexylamine (B30895) Samples

Sample ID Purity (as 4-methylcyclohexylamine) trans:cis Isomeric Ratio Other Impurities (e.g., Benzylamine)
Batch A 92% 96.2 : 3.8 5.5%
Batch B 96% 99.9 : 0.1 3.8%
Batch C 98.3% 99.92 : 0.08 1.4%

Data derived from synthesis and purification experiments google.com.

Ion Chromatography for Quantitative Analysis in Complex Research Matrices

Ion chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ionic species. It is particularly valuable for the analysis of amine salts like trans-4-Methylcyclohexanamine hydrochloride, especially in complex matrices such as pharmaceutical formulations metrohm.comlabrulez.comoup.com. As a weak base, the protonated amine (4-methylcyclohexylammonium ion) is amenable to analysis by cation-exchange chromatography with suppressed conductivity detection thermofisher.comthermofisher.com.

This technique offers high selectivity and sensitivity for ionic analytes. In a typical application, the sample is injected into the IC system, and the cationic trans-4-methylcyclohexylammonium ion is separated from other cations on a cation-exchange column. After separation, a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the detection signal of the analyte ion. This allows for accurate quantification even at low concentrations within matrices that might interfere with other analytical methods metrohm.comnih.gov. Metrohm has published a specific application note for the determination of trans-4-methylcyclohexylamine in a pharmaceutical product using cation chromatography with direct conductivity detection, highlighting the utility of this method in applied research and quality control metrohm.comlabrulez.com.

Table 3: Ion Chromatography Method Overview for Amine Quantification

Parameter Description
Technique Cation-exchange chromatography thermofisher.com
Column Cation-exchange column (e.g., Metrosep C 4) metrohm.comresearchgate.net
Eluent Acidic solution (e.g., Methanesulfonic acid)
Detection Suppressed conductivity or direct conductivity metrohm.com

| Application | Quantitation of the 4-methylcyclohexylammonium cation in aqueous and complex samples. |

Elemental Analysis for Stoichiometric Verification of Salt Formation

Elemental analysis is a fundamental analytical technique that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as chlorine, Cl) in a sample. For this compound (C₇H₁₅N·HCl), this method provides crucial verification of the compound's empirical formula and confirms the proper stoichiometric formation of the hydrochloride salt eptq.combritannica.com.

The amine free base reacts with hydrochloric acid to form the ammonium (B1175870) salt. Elemental analysis confirms that this salt has formed in the correct 1:1 molar ratio. The experimentally determined percentages of C, H, N, and Cl are compared against the theoretical values calculated from the molecular formula, C₇H₁₆ClN. For a compound to be considered pure and correctly identified, the experimental values must fall within a narrow margin of the theoretical values, typically ±0.4%, a standard criterion in chemical research nih.govnih.gov. This analysis is essential for validating the composition of newly synthesized batches of the compound.

Table 4: Theoretical vs. Acceptable Experimental Values for Elemental Analysis of C₇H₁₆ClN

Element Theoretical Mass % Typical Acceptance Range (±0.4%)
Carbon (C) 56.18% 55.78% - 56.58%
Hydrogen (H) 10.78% 10.38% - 11.18%
Nitrogen (N) 9.36% 8.96% - 9.76%

| Chlorine (Cl) | 23.69% | 23.29% - 24.09% |

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in the synthesis of pharmaceutical intermediates. researchgate.net For trans-4-Methylcyclohexanamine, the focus is on developing synthetic pathways that are both environmentally benign and efficient. Key metrics in this endeavor include atom economy, reaction mass efficiency, and process mass intensity. whiterose.ac.ukmdpi.com

One promising avenue is the refinement of one-pot synthesis methods. A patented approach for the synthesis of trans-4-methyl cyclohexylamine, the free base of the hydrochloride salt, utilizes a supported ruthenium catalyst and allows for the recycling of materials, thereby reducing waste and cost. google.com Another innovative route involves the Schmidt reaction of carboxylic acids, which can offer high atom economy by converting a carboxylic acid to an amine with the loss of only carbon dioxide and nitrogen. libretexts.orgwikipedia.orgbyjus.com This method is particularly advantageous for producing sterically hindered amines. libretexts.org

Future research will likely focus on replacing hazardous reagents and minimizing solvent use. For instance, moving away from methods that require harsh conditions or toxic materials is a priority. The development of catalytic processes that can operate under milder conditions and in greener solvents will be crucial.

Table 1: Comparison of Synthetic Routes for trans-4-Methylcyclohexanamine

Synthetic RouteKey FeaturesSustainability Aspects
Catalytic Hydrogenation Utilizes a supported ruthenium catalyst. google.comCatalyst can be recycled, reducing waste. google.com
Schiff's Base Isomerization Involves the formation and subsequent hydrolysis of a Schiff's base. chemicalbook.comgoogle.comCan be a high-yield process. google.com
Schmidt Rearrangement Converts a carboxylic acid to an amine using an azide (B81097). libretexts.orgbyjus.comHigh atom economy as byproducts are N₂ and CO₂. libretexts.orgjocpr.com

Exploration of Novel Catalytic Applications in Organic Transformations

While trans-4-Methylcyclohexanamine hydrochloride is primarily known as a synthetic intermediate, its structural features suggest potential applications in organocatalysis. Chiral primary amines are known to act as catalysts in asymmetric synthesis through the formation of enamine and iminium ion intermediates. nih.govrsc.org Given that trans-4-Methylcyclohexanamine is a primary amine, its potential as a catalyst in reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions is an area ripe for exploration.

The development of chiral derivatives of trans-4-Methylcyclohexanamine could lead to a new class of organocatalysts. These catalysts could offer unique stereoselectivity in various organic transformations. Future research in this area would involve synthesizing novel derivatives and screening their catalytic activity in a range of asymmetric reactions. The combination of organocatalysis with other catalytic methods, such as photocatalysis, is also an emerging trend that could be applied to this compound. nih.gov

Advanced Spectroscopic Techniques for Dynamic Conformational Studies in Solution

The conformational dynamics of the cyclohexane (B81311) ring in this compound are critical to its reactivity and interactions. Advanced spectroscopic techniques, particularly dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, offer powerful tools for studying these dynamics in solution. libretexts.org

Variable temperature (VT) NMR studies can provide quantitative information about the energy barriers between different chair conformations of the cyclohexane ring. fu-berlin.de By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters of the conformational equilibrium.

Two-dimensional exchange spectroscopy (EXSY) is another powerful NMR technique that can be used to probe the kinetics of conformational exchange. libretexts.org This method can provide detailed insights into the pathways and rates of intermolecular and intramolecular exchange processes. While specific dynamic NMR studies on this compound are not yet widely reported, the application of these techniques to this molecule represents a significant area for future research to deepen the understanding of its solution-state behavior. nih.gov

Integration of Artificial Intelligence and Machine Learning in Predictive Synthesis and Conformational Analysis

For conformational analysis, ML models can be developed to predict the conformational preferences of substituted cyclohexanes. By learning from quantum mechanical calculations and experimental data, these models could rapidly and accurately predict the most stable conformers of trans-4-Methylcyclohexanamine and its derivatives. This would be a valuable tool for understanding its reactivity and for designing new molecules with specific three-dimensional structures.

Table 2: Applications of AI and Machine Learning in the Study of this compound

Application AreaAI/ML TechniquePotential Impact
Predictive Synthesis Neural Networks, Reinforcement LearningFaster identification of optimal reaction conditions and novel synthetic routes. nih.govsciety.org
Catalyst Design Machine Learning ModelsPrediction of catalytic activity of derivatives in organocatalysis. nih.govumich.edu
Conformational Analysis Graph Neural Networks, Deep LearningRapid and accurate prediction of stable conformers and their relative energies.
Retrosynthesis AI-driven retrosynthesis platformsDiscovery of more efficient and economical synthetic pathways. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of trans-4-Methylcyclohexanamine hydrochloride, and how is stereochemical purity validated?

  • Answer : Synthesis typically involves multi-step reactions starting from cyclohexane derivatives. For example, this compound can be synthesized via reductive amination of 4-methylcyclohexanone using ammonium acetate and sodium cyanoborohydride, followed by HCl salt formation . To ensure stereochemical purity, chiral chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is employed. Confirmation of stereochemistry requires nuclear Overhauser effect (NOE) NMR spectroscopy or X-ray crystallography, which distinguishes axial vs. equatorial substituents in the cyclohexane ring .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Answer :

  • HPLC : Assesses purity (>98% is typical for research-grade material) and detects impurities .
  • NMR Spectroscopy : Confirms structural integrity (e.g., methyl group integration at δ ~1.2 ppm, amine proton signals at δ ~8.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (MW: 149.67 g/mol for free base; 186.08 g/mol for hydrochloride) via [M+H]+ peaks .
  • X-ray Crystallography : Resolves chair conformation of the cyclohexane ring and confirms trans stereochemistry .

Advanced Research Questions

Q. How do steric and electronic effects of the trans-4-methyl group influence reactivity in nucleophilic substitution or enzyme-binding studies?

  • Answer : The trans-4-methyl group introduces steric hindrance in the axial position, favoring equatorial orientation in the cyclohexane chair conformation. This reduces accessibility for nucleophilic attacks (e.g., at the amine group) but enhances hydrophobic interactions in enzyme-binding pockets. Computational modeling (e.g., molecular docking) and kinetic studies (e.g., measuring KdK_d or IC50IC_{50}) are used to quantify these effects. For example, trans-4-methyl derivatives show ~30% lower reactivity in SN2 reactions compared to cis isomers due to steric shielding .
Parameter trans-4-Methyl Effect Methodology
Nucleophilic ReactivityReducedKinetic assays (UV-Vis)
Enzyme Binding AffinityIncreasedSurface Plasmon Resonance

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., variable IC50 values in enzyme inhibition assays)?

  • Answer : Discrepancies often arise from differences in assay conditions (pH, temperature) or compound purity. Methodological solutions include:

  • Standardized Protocols : Use validated assays (e.g., FDA-approved enzyme kits) with controlled buffer systems (pH 7.4, 37°C).
  • Dose-Response Curves : Generate 8-point curves to calculate precise IC50IC_{50} values, minimizing batch-to-batch variability .
  • Orthogonal Validation : Confirm activity via complementary techniques (e.g., fluorescence polarization and isothermal titration calorimetry) .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by modeling interactions with lipid bilayers .
  • QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to bioavailability. For trans-4-methyl derivatives, logP ~1.5 suggests moderate blood-brain barrier penetration .
  • ADMET Prediction Tools : Software like SwissADME estimates metabolic stability (CYP450 interactions) and toxicity (e.g., hERG channel inhibition) .

Data Analysis and Experimental Design

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Answer :

  • Catalyst Screening : Use palladium-on-carbon (Pd/C) or Raney nickel for efficient reductive amination .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, increasing yield by ~15% .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Q. How can researchers differentiate between protonated and free-base forms of the compound in biological matrices?

  • Answer :

  • LC-MS/MS : Use ion-pairing chromatography (e.g., with heptafluorobutyric acid) to separate protonated (HCl salt) and free-base forms .
  • pH-Dependent UV Spectroscopy : Free-base amines absorb at λ ~260 nm, while protonated forms show shifted λ maxima (~240 nm) .

Structural and Functional Comparisons

Q. How does this compound compare to cis isomers in receptor-binding assays?

  • Answer : Trans isomers typically exhibit higher selectivity for G-protein-coupled receptors (GPCRs) due to reduced steric clash in binding pockets. For example, trans-4-methyl derivatives show 10-fold higher affinity for σ1 receptors compared to cis analogs in radioligand displacement assays .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of hydrochloride dust .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.